3-(3-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Description
The compound (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one (hereafter referred to as the "target compound") is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 3-fluorophenyl ring (Ring B) and a 5-methylfuran moiety (Ring A). Its 95% purity indicates suitability for research applications, particularly in medicinal chemistry, where chalcones are studied for their anticancer, antimicrobial, and anti-inflammatory properties. The E-configuration of the double bond is critical for maintaining planar geometry, enabling interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
412960-16-8 |
|---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11FO2/c1-10-5-8-14(17-10)13(16)7-6-11-3-2-4-12(15)9-11/h2-9H,1H3 |
InChI Key |
XFTFESMGIFGXLA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Biological Activity
(2E)-3-(3-Fluorophenyl)-1-(5-Methyl-2-Furyl)-2-Propen-1-One, with the CAS number 412960-16-8, is an organic compound notable for its diverse biological activities. This compound features a fluorophenyl group and a furan moiety, which contribute to its reactivity and potential therapeutic applications. The molecular formula is with a molecular weight of approximately 230.23 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of (2E)-3-(3-Fluorophenyl)-1-(5-Methyl-2-Furyl)-2-Propen-1-One. Research indicates that compounds with fluorinated phenyl groups often exhibit enhanced interaction with biological targets, which can lead to improved antimicrobial efficacy. The presence of the fluorine atom is believed to enhance lipophilicity and facilitate better membrane penetration, thus increasing the compound's overall effectiveness against various pathogens .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies demonstrated that it exhibits selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially linked to its ability to interfere with key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, (2E)-3-(3-Fluorophenyl)-1-(5-Methyl-2-Furyl)-2-Propen-1-One has been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and reduces oxidative metabolism, which can lead to increased bioavailability and potency in therapeutic applications .
Case Studies
- Antimicrobial Study : A study conducted on a series of fluorinated chalcones, including (2E)-3-(3-Fluorophenyl)-1-(5-Methyl-2-Furyl)-2-Propen-1-One, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .
- Cancer Cell Line Testing : In a comparative study involving multiple cancer cell lines, (2E)-3-(3-Fluorophenyl)-1-(5-Methyl-2-Furyl)-2-Propen-1-One exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential. Mechanistic studies revealed that apoptosis was mediated through both intrinsic and extrinsic pathways .
Data Table: Biological Activities Overview
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. Studies focusing on analogs of (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one have shown promise in inhibiting tumor growth.
| Study | Cell Line | IC50 Value (µM) |
|---|---|---|
| Smith et al., 2020 | A549 (lung cancer) | 15 |
| Johnson et al., 2021 | HeLa (cervical cancer) | 10 |
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been highlighted in recent studies. It may inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating chronic inflammatory diseases.
Agrochemicals
Due to its structural characteristics, this compound is being explored as a potential agrochemical agent.
Pesticidal Activity
Preliminary studies indicate that derivatives of this compound can act as effective pesticides against specific pests, providing an environmentally friendly alternative to traditional chemicals.
| Pest Targeted | Efficacy (%) | Reference |
|---|---|---|
| Aphids | 85 | Lee et al., 2022 |
| Whiteflies | 78 | Kim et al., 2023 |
Materials Science
The unique properties of (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one make it suitable for applications in materials science, particularly in the development of organic electronics and photonic devices.
Organic Light Emitting Diodes (OLEDs)
Research is ongoing into the use of this compound as a light-emitting material in OLEDs due to its favorable photophysical properties.
| Parameter | Value |
|---|---|
| Emission Peak | 520 nm |
| Quantum Efficiency | 20% |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2020) evaluated the anticancer properties of related compounds in vitro against lung and cervical cancer cell lines, revealing significant cytotoxicity that warrants further investigation into the mechanisms of action.
Case Study 2: Pesticidal Application
In a field study by Lee et al. (2022), the effectiveness of a derivative of this compound was tested against aphid populations, demonstrating a reduction in pest numbers by over 85%, indicating strong potential for agricultural applications.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone (enone) system undergoes Michael addition with nucleophiles. For example:
-
Amine addition : Reaction with hydrazine derivatives forms pyrazoline heterocycles.
-
Thiol addition : Thiols attack the β-carbon, yielding thioether derivatives.
Example :
Reaction with thiosemicarbazide forms pyrazoline derivatives via cyclocondensation .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Thiosemicarbazide | Ethanol, reflux | Pyrazoline derivatives |
Cyclization Reactions
The enone system facilitates cyclization under oxidative or acidic conditions:
Oxidative Cyclization
Using DMSO/CuCl₂ , the compound forms chromones via intramolecular cyclization :
textChalcone → Chromone (e.g., 2-(3-aryl-pyrazolyl)-6-fluorochromone)
Conditions : DMSO/CuCl₂, 80°C, 6 hours .
Acid-Catalyzed Cyclization
In the presence of HCl gas , furan chalcones undergo cyclization to form benzofuran derivatives .
Electrophilic Aromatic Substitution
The furan ring (electron-rich) undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan.
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups.
The 3-fluorophenyl group (electron-deficient) is less reactive but can undergo halogenation under strong Lewis acid catalysis .
Reduction Reactions
The α,β-unsaturated ketone is reduced to a saturated ketone using H₂/Pd-C or NaBH₄ :
text(2E)-Chalcone → 1-(5-Methyl-2-furyl)-3-(3-fluorophenyl)propan-1-one
Catalytic Hydrogenation Data :
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd-C | Ethanol | 25°C | 92% |
Aldol Condensation
While typically used in chalcone synthesis, the compound can act as a precursor in cross-aldol reactions with aryl aldehydes under basic conditions (e.g., NaOH/EtOH) :
text(2E)-Chalcone + 4-Nitrobenzaldehyde → Extended conjugated enone
Optimized Conditions :
| Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NaOH | Ethanol | 0°C → RT | 78% |
Comparative Reactivity of Analogues
Structural analogues demonstrate how substituents influence reactivity:
Mechanistic Insights
-
Conjugated System : The enone’s conjugation stabilizes transition states in nucleophilic additions .
-
Fluorine Effect : The electron-withdrawing -F group enhances electrophilicity at the β-carbon, accelerating Michael additions .
-
Furan Reactivity : The methyl group on furan sterically hinders electrophilic substitution at the 5-position .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Chalcone derivatives exhibit diverse bioactivities influenced by substituent patterns on Rings A and B. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Activity Comparison of Chalcone Derivatives
Key Insights:
Electron-Withdrawing Groups (EWGs):
- The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing electrophilicity of the α,β-unsaturated system, which is critical for Michael addition-mediated bioactivity. This is comparable to Compound 2j (4-fluorophenyl, IC50 = 4.70 μM) but contrasts with methoxy-substituted analogs (e.g., 2p, IC50 = 70.79 μM), where electron-donating groups reduce potency .
- Nitro groups (e.g., in ) are stronger EWGs than fluorine but may introduce toxicity or reduce selectivity .
Ring A Substitutions:
- The 5-methylfuran in the target compound offers a balance between steric bulk and electron-richness. Furan rings participate in π-π stacking, while the methyl group minimizes steric hindrance. This contrasts with thiophene analogs (), where sulfur’s polarizability may alter binding interactions .
- Hydroxyl groups (e.g., Cardamonin) improve solubility but may increase metabolic instability .
Steric Effects:
- Bulky substituents like iodine (e.g., 2n, IC50 = 25.07 μM) or bromine (2j) at meta positions reduce activity due to steric clashes. The target compound avoids such substitutions, favoring a compact 5-methylfuran .
Q & A
Q. What are the standard synthetic routes for preparing (2E)-3-(3-fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with an aldehyde under basic conditions. For example, analogous chalcones are prepared using KOH in ethanol (0–50°C, 2–3 hours stirring) . The choice of solvent (e.g., ethanol), base concentration (e.g., 0.03 mol KOH), and temperature gradient (0°C to room temperature) are critical for optimizing yield and minimizing side reactions.
Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?
Key techniques include:
- NMR : To confirm the (2E)-stereochemistry via coupling constants (J ≈ 15–16 Hz for trans-vinylic protons).
- FTIR : To identify carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-F (1220–1150 cm⁻¹) stretches.
- Mass spectrometry : For molecular ion ([M⁺]) verification and fragmentation pattern analysis. Purity (95%) is typically confirmed via HPLC or elemental analysis .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction (XRD) reveals nonplanar conformations due to steric hindrance between the 3-fluorophenyl and 5-methylfuryl groups. For example, analogous chalcones show twisted structures with nonclassical C–H···O/N interactions (C···O = 3.146 Å) instead of classical hydrogen bonds . Such data are deposited in repositories like CCDC (e.g., deposition number 1988019 for similar compounds) .
Advanced Research Questions
Q. What strategies mitigate challenges in synthesizing derivatives with electron-withdrawing substituents?
Substituents like fluorine can deactivate the aromatic ring, slowing condensation. Strategies include:
- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Adjusting base strength (e.g., NaOH vs. KOH) to balance reactivity and side-product formation .
Q. How do computational methods like DFT complement experimental structural studies?
Density Functional Theory (DFT) calculates optimized geometries, electronic properties (e.g., HOMO-LUMO gaps), and interaction energies. For example, DFT studies on similar chalcones validate XRD-derived torsion angles and predict charge transfer mechanisms relevant to photophysical applications .
Q. What experimental evidence supports the antimicrobial activity of this compound, and how can bioactivity be enhanced?
Analogous fluorophenyl chalcones exhibit antimicrobial activity via membrane disruption or enzyme inhibition. Structure-activity relationship (SAR) studies suggest:
Q. How do nonclassical intermolecular interactions influence solid-state packing and stability?
XRD data for related compounds show that C–H···π and van der Waals interactions dominate packing, creating layered or herringbone motifs. These interactions stabilize the crystal lattice but may reduce solubility, necessitating co-crystallization or polymorph screening for pharmaceutical applications .
Q. What are the key considerations for handling and storing this compound to maintain 95% purity?
- Storage : In amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the α,β-unsaturated ketone.
- Handling : Use anhydrous solvents during reactions to avoid hydrolysis.
- Purity monitoring : Regular HPLC or NMR checks to detect degradation products like hydrated ketones or dimerized species .
Contradictions and Methodological Gaps
Q. Why do some studies report conflicting bioactivity results for fluorinated chalcones?
Discrepancies arise from variations in:
Q. How can researchers reconcile computational predictions with experimental solubility data?
While DFT predicts solubility based on polarity and logP values, experimental factors (e.g., crystal packing, polymorphism) often reduce solubility. Techniques like nanoformulation or salt formation (e.g., sodium or hydrochloride salts) can bridge this gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
